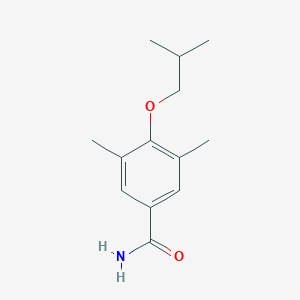

4-Isobutoxy-3,5-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3,5-dimethyl-4-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C13H19NO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3,(H2,14,15) |

InChI Key |

MLEZFNGDOFJSOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)C)C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 4 Isobutoxy 3,5 Dimethylbenzamide Analogues

General Synthetic Routes to Substituted Benzamides and Benzamide (B126) Precursors

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. The most common approach involves the coupling of a carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxyl group toward amines. A wide variety of coupling reagents have been developed to facilitate this process, converting the carboxylic acid's hydroxyl group into a better leaving group.

Another significant pathway to benzamides is through the hydrolysis of benzonitriles. This can be achieved under acidic or basic conditions, often requiring harsh conditions such as high temperatures.

More contemporary methods include the direct oxidative amidation of aldehydes or benzylamines. For instance, systems utilizing iodine and tert-butyl hydroperoxide (TBHP) can facilitate the synthesis of benzamides from benzylamines and benzyl (B1604629) cyanides researchgate.net. These methods offer alternative routes that can sometimes provide advantages in terms of substrate scope and reaction conditions. A direct Friedel-Crafts-type reaction using cyanoguanidine in a Brønsted superacid has also been reported for the direct conversion of arenes to primary benzamides nih.gov.

Table 1: Common Amide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Form an activated ester intermediate that readily reacts with amines. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Similar to phosphonium salts, these reagents generate activated esters for efficient amidation. |

| Chloroformates | Isobutyl chloroformate | Used in the mixed anhydride (B1165640) method, where the carboxylic acid is converted to a more reactive anhydride. |

Strategic Approaches for the Alkylation of Phenolic Benzamide Derivatives, as Exemplified by 4-Isobutoxy-3,5-dimethylbenzamide Synthesis

The synthesis of this compound requires the formation of an ether linkage at the 4-position of the benzamide ring. The Williamson ether synthesis is the most prominent and widely used method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.comlibretexts.org

In the context of this compound, the synthesis would logically commence with a phenolic precursor, such as 4-hydroxy-3,5-dimethylbenzamide or its corresponding benzoic acid/benzonitrile. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkylating agent, such as isobutyl bromide, to form the desired isobutoxy ether.

Key steps in this strategic alkylation include:

Precursor Synthesis : Formation of the 4-hydroxy-3,5-dimethylbenzoyl core.

Deprotonation : Treatment of the phenolic hydroxyl group with a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide.

Alkylation : Reaction of the phenoxide with an isobutyl halide (e.g., isobutyl bromide) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.comtdcommons.org

A relevant industrial process describes the alkylation of 4-hydroxybenzonitrile (B152051) with isobutyl bromide in the presence of potassium carbonate and DMF, heating the mixture to facilitate the reaction. tdcommons.org This highlights a practical and scalable approach for installing the isobutoxy group onto the aromatic ring, which can then be followed by conversion of the nitrile group to the primary amide. The Williamson synthesis is generally efficient for primary alkyl halides like isobutyl bromide, as they are less prone to competing elimination reactions. wikipedia.orglibretexts.org

Methodologies for Incorporating Alkyl and Dimethyl Substituents on the Aromatic Ring of Benzamide Scaffolds

The introduction of alkyl groups, such as the two methyl groups in this compound, onto an aromatic ring is a classic transformation often achieved via the Friedel-Crafts alkylation reaction. libretexts.orgwikipedia.org This electrophilic aromatic substitution involves treating the aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

The mechanism involves the generation of a carbocation (or a highly polarized complex) from the alkyl halide and Lewis acid, which then acts as the electrophile and is attacked by the electron-rich aromatic ring. masterorganicchemistry.comchemistrysteps.com

However, the Friedel-Crafts alkylation has several limitations:

Carbocation Rearrangements : The intermediate carbocation can rearrange to a more stable form, potentially leading to a mixture of products. libretexts.orgchemistrysteps.com

Polyalkylation : The product of the reaction, an alkylated benzene (B151609), is more reactive than the starting material, often leading to the addition of multiple alkyl groups.

Substrate Deactivation : The reaction fails on aromatic rings that are strongly deactivated by electron-withdrawing groups.

To achieve the specific 3,5-dimethyl substitution pattern relative to a 4-hydroxy or 4-carboxy group, the directing effects of the substituents must be considered. A hydroxyl group is a strong ortho-, para-director, while a carboxyl or amide group is a meta-director. The synthesis would likely involve introducing the methyl groups to a precursor like phenol (B47542) or toluene (B28343) before establishing the benzamide functionality to ensure the correct regiochemistry. Alternative strategies, such as those involving organometallic reagents or more advanced catalytic C-H activation methods, can offer greater control over the placement of alkyl substituents.

Advanced Catalytic Methods in Benzamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, particularly with palladium, has revolutionized the construction of complex molecules, including substituted benzamides.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org In the context of benzamide synthesis, these methods provide advanced alternatives to traditional amidation.

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org It can be applied to couple a substituted aryl halide with ammonia (B1221849) or an ammonia equivalent to form the aniline (B41778) precursor, or in some cases, directly with primary amides.

Carbonylative Coupling : These reactions introduce a carbonyl group from carbon monoxide (CO). An aryl halide can react with a palladium catalyst and CO to form a reactive acyl-palladium intermediate. This intermediate is then trapped by an amine to yield the desired benzamide. This method is highly effective for constructing the benzamide functionality directly from aryl halide precursors. mdpi.com

Suzuki and Other Cross-Coupling Reactions : While not directly forming the amide bond, reactions like the Suzuki coupling can be used to construct the substituted aromatic core of the benzamide. For example, a boronic acid derivative could be coupled with a halogenated benzamide to introduce complex substituents onto the ring.

Table 2: Overview of Palladium-Catalyzed Reactions in Benzamide Synthesis

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine/Amide | C-N | Forms the aniline precursor or potentially the amide directly. Broad substrate scope. |

| Carbonylative Amination | Aryl Halide + CO + Amine | C(O)-N | Directly constructs the benzamide functional group using carbon monoxide. |

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | C-C | Used to build the carbon framework of the benzamide precursor. |

| Heck Reaction | Aryl Halide + Alkene | C-C | Introduces alkenyl substituents onto the aromatic ring. |

Selective reduction is a critical tool in multi-step syntheses. In the context of preparing substituted benzamides, the most relevant transformation is the reduction of a nitro group to an amine. Aromatic nitro groups are easily introduced via electrophilic nitration and serve as a synthetic handle for the amino group, which is a key component of the benzamide.

The challenge lies in reducing the nitro group without affecting other sensitive functionalities, such as the amide itself or other reducible groups on the molecule. While many reagents can reduce nitro groups, some, like lithium aluminum hydride, would also reduce the amide. Therefore, chemoselective methods are required. Catalytic hydrogenation (e.g., using H₂ with Pd/C) is a common and clean method. Another approach is the use of hydrazine (B178648) hydrate, which can selectively reduce aromatic nitro groups even in the presence of an amide functionality. researchgate.net

Conversely, the reduction of the amide functional group itself is also a significant transformation in benzamide chemistry, though it leads away from the target structure. Amides can be reduced to amines (via C-O bond cleavage) using powerful reducing agents like LiAlH₄. organic-chemistry.org More recently, methods using samarium(II) iodide (SmI₂) in the presence of an amine and water have been developed for the highly chemoselective reduction of amides to alcohols (via C-N bond cleavage), a transformation that is typically challenging. acs.orgnih.gov

One-Pot Cascade Reactions and Diversity-Oriented Synthesis for Benzamide Derivative Assembly

To improve synthetic efficiency, reduce waste, and accelerate the discovery of new bioactive molecules, chemists have developed sophisticated strategies like one-pot cascade reactions and diversity-oriented synthesis (DOS).

Diversity-Oriented Synthesis (DOS) : DOS is a strategy aimed at producing collections of structurally diverse small molecules in a limited number of synthetic steps, often starting from a common core structure. nih.gov This approach is invaluable in drug discovery for exploring chemical space and identifying new molecular scaffolds with desired biological activity. rsc.orgnih.gov Starting with a versatile benzamide precursor, a DOS approach could be employed to introduce a wide variety of substituents at different positions on the aromatic ring and the amide nitrogen, rapidly generating a library of this compound analogues for biological screening.

Structure Activity Relationship Sar and Mechanistic Insights

Comprehensive Analysis of Structural Determinants Governing Biological Activity in Benzamide (B126) Derivatives

Elucidation of the Role of the 4-Isobutoxy Moiety in Ligand-Target Interactions

The 4-isobutoxy group, a key feature of the titular compound, is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The isobutoxy group, being a bulky and lipophilic moiety, can enhance the compound's ability to cross biological membranes, a critical factor for reaching its intended target.

The ether linkage in the 4-position is a common feature in many biologically active benzamides. This alkoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues within a receptor's binding pocket. The specific orientation and size of the isobutyl chain can provide selectivity for certain targets by fitting into specific hydrophobic pockets. Studies on other benzamide derivatives have shown that variations in the alkoxy chain length and branching can dramatically alter biological activity, highlighting the importance of this substituent for target recognition.

Investigation of the Impact of 3,5-Dimethyl Substitution on the Aromatic Core's Pharmacological Profile

The presence of two methyl groups at the 3 and 5 positions of the benzene (B151609) ring has profound implications for the molecule's conformation and interaction with biological targets. These methyl groups introduce steric hindrance, which can lock the molecule into a preferred conformation, potentially increasing its affinity and selectivity for a specific receptor.

Evaluation of Modifications at the Amide Nitrogen and Their Resultant Pharmacological Effects

The amide group is a critical pharmacophore in the benzamide series, acting as both a hydrogen bond donor and acceptor. Modifications at the amide nitrogen can lead to significant changes in biological activity. nih.gov Substitution on the amide nitrogen with various alkyl or aryl groups can alter the molecule's polarity, lipophilicity, and steric profile.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.govresearchgate.net For benzamide derivatives, QSAR models have been developed to predict their activity for various targets, including their use as anticancer agents and antipsychotics. unair.ac.idmdpi.com

These models often utilize a range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. For example, a QSAR study on benzamide antipsychotics revealed that the presence of a 5-sulfonyl group on the benzene ring and an N-ethyl-2-aminomethyl pyrrolidine (B122466) played a role in their activity. mdpi.com Such studies provide valuable insights into the key structural features required for a desired biological effect and can guide the design of new, more potent, and selective analogs.

Table 1: Examples of Descriptors Used in QSAR/QSPR Studies of Benzamides

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions, hydrogen bonding, and reaction mechanisms. |

| Steric | Molecular Weight, Molar Volume, Surface Area, Shape Indices | Determines the fit of the molecule into the binding site of the target. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability, protein binding, and solubility. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the molecule. |

Stereochemical Influences on the Biological Activity of Chiral Benzamide Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. nih.gov In the context of benzamide derivatives, the introduction of a chiral center can lead to enantiomers with significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, studies on chiral benzamide derivatives have shown that the absolute configuration of a stereocenter can dramatically affect binding affinity and efficacy. nih.gov One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even bind to a different target altogether, potentially causing off-target effects. The differential interaction of enantiomers can be attributed to the specific three-dimensional arrangement of substituents, which dictates the orientation of key interacting groups. Therefore, the synthesis and evaluation of enantiomerically pure benzamide derivatives are crucial for developing safe and effective therapeutic agents.

Molecular Pharmacology and Target Engagement Research

Investigational Enzyme Inhibition Profiles of Benzamide (B126) Scaffolds

Benzamide analogues have been systematically evaluated against a diverse array of enzymes, demonstrating a wide range of inhibitory activities. These studies are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds.

Characterization of HMG-CoA Reductase Inhibitory Activity by Benzamide Analogues

The enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov Its inhibition is a key mechanism for managing hypercholesterolemia. nih.govnih.gov While statins are the most well-known class of HMG-CoA reductase inhibitors, research continues to explore other chemical scaffolds for this target. nih.govresearchgate.net

The anti-tumorigenic properties of some HMG-CoA reductase inhibitors have also been noted, as they can influence cellular proliferation and cell cycle regulation. waocp.com For instance, simvastatin (B1681759) has been shown to induce apoptosis and cell cycle arrest in cancer cells. waocp.com Although various compounds are investigated for their potential to inhibit this enzyme, including natural extracts and other synthetic molecules nih.govderpharmachemica.compeerj.com, specific research detailing the direct inhibitory activity of 4-Isobutoxy-3,5-dimethylbenzamide or its close benzamide analogues on HMG-CoA reductase is not extensively documented in the current literature. The exploration of steroidal drugs like anastrozole (B1683761) and letrozole (B1683767) as potential inhibitors highlights the broad interest in finding new molecules that can target HMG-CoA reductase. waocp.com

Kinase Inhibition Potency and Selectivity Studies, including Nek2 and DAPK1

Kinases are a major class of drug targets, and developing selective inhibitors is a significant challenge in pharmacology. nih.gov Benzamide and related scaffolds have been investigated for their potential to inhibit specific kinases involved in cell cycle and apoptosis.

Nek2 Kinase: The mitotic kinase Nek2 is a target for which potent and selective inhibitors are sought. nih.gov In one study, a design strategy involved creating hybrid molecules by combining elements of a pyrazine (B50134) series with a benzyloxy-substituted benzamide moiety from a benzimidazole (B57391) series. nih.gov This approach led to the development of aminopyridine (R)-21, a potent and selective Nek2 inhibitor. nih.gov The separation of enantiomers showed a significant difference in potency, with the slower-eluting enantiomer having an IC₅₀ value of 0.022 µM, over seventy times more potent than the faster-eluting one (IC₅₀ = 1.80 µM). nih.gov

Death-Associated Protein Kinase 1 (DAPK1): DAPK1 is implicated in cell death and has been proposed as a therapeutic target for conditions like stroke. nih.gov Novel aryl carboxamide derivatives have been designed and synthesized as potential DAPK1 inhibitors. mdpi.com In this series, the isonicotinamide (B137802) derivative 4q emerged as the most potent inhibitor with an IC₅₀ of 1.09 µM. mdpi.com A preliminary screening of compound 4a against a panel of 45 kinases demonstrated remarkable selectivity for DAPK1. mdpi.com

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| (R)-21 (slower eluting) | Nek2 | 0.022 µM | nih.gov |

| (R)-21 (faster eluting) | Nek2 | 1.80 µM | nih.gov |

| Hybrid 11a | Nek2 | 0.79 µM | nih.gov |

| Compound 4q | DAPK1 | 1.09 µM | mdpi.com |

| Compound 4h | DAPK1 | 6.81 µM | mdpi.com |

| Compound 4k | DAPK1 | 7.26 µM | mdpi.com |

Sirtuin (e.g., SIRT2) Deacetylase Modulation Studies

Sirtuins are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets for a variety of diseases. nih.gov The benzamide scaffold has been incorporated into molecules designed to modulate sirtuin activity.

Research into benzimidazole derivatives, a related heterocyclic scaffold, has identified compounds with inhibitory activity against both SIRT1 and SIRT2. nih.gov Compound 4j from this series showed the best inhibitory activity with IC₅₀ values of 54.21 µM for SIRT1 and 26.85 µM for SIRT2. nih.gov

More directly, a mechanism-based pseudopeptidic SIRT2 inhibitor, KPM-2 , was designed based on the structure of known sirtuin inhibitors. nih.gov This compound, which features a benzamide primary amide derivatized with a thioacetyl-lysine pseudopeptide, is a highly potent SIRT2 inhibitor with an IC₅₀ of 55 nM. nih.gov

| Compound | Target Sirtuin | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j | SIRT1 | 54.21 µM | nih.gov |

| Compound 4j | SIRT2 | 26.85 µM | nih.gov |

| KPM-2 | SIRT2 | 0.055 µM (55 nM) | nih.gov |

Plasmodium falciparum ATP4 (PfATP4) Inhibitory Research

The sodium pump of the malaria parasite, Plasmodium falciparum ATP4 (PfATP4), is a validated and critical target for new antimalarial drugs. nih.govnih.gov Inhibition of PfATP4 disrupts the parasite's sodium ion homeostasis, leading to its death. nih.govacs.org Several classes of PfATP4 inhibitors are in development, including cipargamin (B606699) (KAE609) and SJ733. nih.govacs.org

Research into new chemotypes targeting PfATP4 identified the 2,3-dihydroquinazolinone-3-carboxamide scaffold as a promising candidate. nih.govacs.org These molecules, which contain a carboxamide group structurally related to benzamides, demonstrated potent activity against asexual parasite stages. nih.govacs.org Optimization of this series led to analogues with activity equivalent to clinically used antimalarials. nih.govacs.org The mechanism was confirmed to be PfATP4 inhibition, as the compounds induced parasite Na+ and pH disruption, consistent with the phenotype of known PfATP4 inhibitors. nih.govacs.orgfrontiersin.org

Exploration of Other Enzyme Targets Modulated by Benzamide Derivatives

The versatility of the benzamide scaffold is evident from its activity against a variety of other enzymes.

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): A series of novel benzenesulfonamides incorporating a benzamide moiety were synthesized and found to be potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar levels. nih.gov

β-secretase (BACE1): In the search for multi-target drugs for Alzheimer's disease, newly synthesized benzamide compounds were shown to inhibit both AChE and BACE1. mdpi.com N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active, with an IC₅₀ of 0.056 µM for AChE and 9.01 µM for BACE1. mdpi.com

Cyclooxygenase (COX): Certain benzamide derivatives have been synthesized and shown to act as anti-inflammatory agents by preferentially inhibiting cyclooxygenase 1 (COX-1). researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): An alternative approach to catalytic kinase inhibition is to target the substrate recruitment site. nih.gov Benzamide-capped peptidomimetics were developed as non-ATP competitive inhibitors of the CDK2/cyclin A complex. nih.gov

ABCG2 Transporter: The benzamide derivative VKNG-2 was identified as an efficacious inhibitor of the ABCG2 transporter, a protein that confers multidrug resistance in cancer cells. mdpi.com Inhibition of this transporter by VKNG-2 restored the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38 in resistant colon cancer cells. mdpi.com

| Compound Series/Name | Target | Inhibitory Concentration (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Benzenesulfonamide-benzamides (3a-g) | hCA I | Kᵢ: 4.07–29.70 nM | nih.gov |

| Benzenesulfonamide-benzamides (3a-g) | hCA II | Kᵢ: 10.68–37.16 nM | nih.gov |

| Benzenesulfonamide-benzamides (3a-g) | AChE | Kᵢ: 8.91–34.02 nM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC₅₀: 0.056 µM | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | IC₅₀: 9.01 µM | mdpi.com |

Receptor Binding and Allosteric Modulation Studies of Benzamide Compounds

In addition to direct enzyme inhibition, benzamide derivatives have been extensively studied as ligands that bind to and modulate the function of various receptors, often acting as allosteric modulators.

Nicotinic Acetylcholine Receptors (nAChRs): Benzamide analogues have been identified as a novel class of negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. nih.gov The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, inhibited human α4β2 nAChRs with an IC₅₀ value of 6.0 µM. nih.gov Structure-activity relationship studies provided insights into how chemical modifications on the pyridyl and alkoxy portions of the molecule affect potency and subtype selectivity. nih.gov

AMPA Receptors: A series of benzamide derivatives were synthesized as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com These compounds, which often feature a benzoylpiperidine or benzoylpyrrolidine core, are designed to enhance glutamatergic transmission without causing direct receptor-mediated excitotoxicity. mdpi.com

GABA-A Receptors: Research into subtype-selective GABA-A receptor modulators led to the identification of PF-06372865 , a positive allosteric modulator with functional selectivity for α2/α3 subunits over the α1 subunit. acs.org This selectivity is desirable for achieving anxiolytic effects without the sedation associated with non-selective benzodiazepines. acs.org Another compound, 46 , showed inverse activity at the α1 subunit while maintaining activity at α2, offering a complementary pharmacological profile. acs.org

Smoothened (Smo) Receptor: Benzamide compounds bearing piperidine (B6355638) groups were screened for their ability to inhibit the Hedgehog (Hh) signaling pathway. mdpi.com The inhibitory activity was found to correlate well with the inhibition of the Smoothened (Smo) receptor, a key component of the Hh pathway. mdpi.com

MrgX1 Receptor: 2-(sulfonamido)-N-benzamide derivatives were synthesized and characterized as allosteric modulators of the MrgX1 receptor. nih.gov

| Compound/Series | Target Receptor | Modulation Type | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | α4β2 nAChR | Negative Allosteric Modulator | IC₅₀: 6.0 µM | nih.gov |

| Benzoylpiperidine/pyrrolidine (B122466) derivatives | AMPA | Positive Allosteric Modulator | N/A (Functional enhancement) | mdpi.com |

| PF-06372865 (Compound 34) | GABA-A (α1) | Positive Allosteric Modulator | Kᵢ: 18 nM | acs.org |

| PF-06372865 (Compound 34) | GABA-A (α2) | Positive Allosteric Modulator | Kᵢ: 60 nM | acs.org |

| Compound 46 | GABA-A (α1) | Positive Allosteric Modulator | Kᵢ: 16 nM | acs.org |

| Compound 46 | GABA-A (α2) | Positive Allosteric Modulator | Kᵢ: 59 nM | acs.org |

| 2-(sulfonamido)-N-benzamides | MrgX1 | Allosteric Modulator | N/A (Functional modulation) | nih.gov |

| Piperidine-bearing benzamides (e.g., 5q) | Smoothened (Smo) | Inhibitor | N/A (Functional inhibition) | mdpi.com |

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Ligand Discovery and Binding Characterization

The compound this compound, also known as CYM-5520, has been identified as a selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.govnih.gov S1PR2 is a G protein-coupled receptor involved in various biological processes, including tumor cell survival and fibroblast chemotaxis. nih.govresearchgate.net High-throughput screening led to the discovery of compounds that activate the S1PR2 receptor, with subsequent optimization resulting in potent and highly selective molecules like CYM-5520. nih.govresearchgate.net

Notably, the binding of CYM-5520 to S1PR2 is non-competitive with the antagonist JTE-013. nih.govresearchgate.net Radioligand binding competition assays demonstrated that while the native ligand Sphingosine-1-Phosphate (S1P) and the antagonist JTE-013 could displace radiolabeled S1P, CYM-5520 did not, confirming its allosteric nature. nih.gov Specifically, unlabeled S1P and JTE-013 displaced radiolabeled S1P with IC50 values of 25 nM and 53 nM, respectively. nih.gov Further studies involving mutations of receptor residues crucial for S1P binding showed that these mutations abolished S1P-induced receptor activation but did not affect activation by CYM-5520. nih.govresearchgate.net

Computational modeling suggests that CYM-5520 binds to a site within the orthosteric binding pocket that is lower than the S1P binding site, allowing for potential co-binding with the native ligand. nih.govresearchgate.net This allosteric agonism provides a valuable tool for investigating the specific roles of S1PR2 in cellular signaling. nih.govnih.govresearchgate.net

Table 1: Radioligand Binding Competition for S1PR2

| Ligand | IC50 (nM) | Binding Nature |

| S1P | 25 | Competitive |

| JTE-013 | 53 | Competitive |

| CYM-5520 | - | Allosteric |

Data derived from radiolabeled S1P competition binding studies. nih.gov

Serotonin (B10506) Transporter (SERT) Ligand Interactions and Binding Affinity Determinations

The serotonin transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft and is a primary target for many antidepressant medications. nih.gov While direct binding affinity data for this compound on SERT is not extensively detailed in the provided context, the study of ligand interactions with SERT is a significant area of research. nih.govnih.gov Homology models of SERT, based on the structure of the prokaryotic leucine (B10760876) transporter (LeuT), are often used to predict the binding modes of various ligands, including selective serotonin reuptake inhibitors (SSRIs). nih.gov These computational approaches, combined with molecular dynamics simulations, help to understand the conformational changes induced by ligand binding, which are crucial for substrate translocation. nih.gov

CXC Chemokine Receptor (CXCR1/2) Modulation Investigations

The chemokine receptor CXCR4, a related G protein-coupled receptor, plays a significant role in cancer progression, including in diffuse large B-cell lymphoma. nih.gov Its activation is linked to tumor cell migration, homing, and drug resistance. nih.gov While the direct interaction of this compound with CXCR1/2 is not specified, the modulation of such chemokine receptors is an important therapeutic strategy. For instance, the CXCR4 antagonist plerixafor (B1678892) has been shown to enhance the effects of other cancer therapies. nih.gov

Cannabinoid Receptor (CB1) Ligand Investigations and Tetrad Test Analyses

The cannabinoid receptor 1 (CB1) is another G protein-coupled receptor that is a target for various therapeutic interventions. nih.gov Research in this area often involves tetrad tests to assess the physiological effects of CB1 ligands. While specific investigations involving this compound and the CB1 receptor are not detailed, the broader context of GPCR drug discovery highlights the importance of such studies. nih.gov

Probing Interactions with Other G Protein-Coupled Receptor Systems

G protein-coupled receptors (GPCRs) represent a vast and crucial family of drug targets, implicated in a multitude of diseases. nih.govresearchgate.net The diverse signaling pathways activated by GPCRs make them attractive for drug development. nih.gov The study of this compound as an allosteric modulator of S1PR2 is a prime example of the nuanced approaches being developed to target these receptors. nih.govnih.govresearchgate.net The functional dynamics of GPCRs, including their interactions with intracellular domains and the cell membrane, are increasingly being explored to design novel therapeutics with improved selectivity and efficacy. nih.gov

Cellular and Subcellular Mechanism-of-Action Investigations

Analysis of Cell Cycle Perturbations and Apoptosis Induction in Vitro by Benzamide Analogues

Benzamide analogues and other small molecules are frequently investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, 5-Demethylnobiletin, another natural compound, has been shown to inhibit the proliferation of glioblastoma cells by inducing G0/G1 phase cell cycle arrest and apoptosis. nih.gov This is achieved by downregulating proteins like Cyclin D1 and CDK6 and upregulating pro-apoptotic proteins such as Bax, leading to the activation of caspases. nih.gov Similarly, ethyl-p-methoxycinnamate has demonstrated cytotoxic effects against cholangiocarcinoma cells by inducing cell cycle arrest and apoptosis. nih.gov These studies highlight a common mechanism of action for anti-cancer compounds, which may also be relevant for benzamide analogues like this compound.

Information regarding the chemical compound "this compound" is not available in the searched resources. Therefore, the requested article on its molecular pharmacology and target engagement cannot be generated at this time.

Extensive searches for research data, including anti-proliferative effects and molecular signaling pathway analysis for "this compound," did not yield any specific scientific literature. This suggests that the compound may be a novel or less-studied molecule with limited to no publicly available research findings.

Further investigation into broader classes of benzamide compounds was considered, but without specific data on "this compound," any generated content would be speculative and not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, in the absence of scientific evidence and to maintain the integrity of providing accurate and non-hallucinatory information, the requested article cannot be created.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Binding Mode Prediction for Benzamide-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.org In drug design, this involves placing a candidate molecule, or ligand, into the binding site of a target protein and calculating its binding affinity using scoring functions. This method provides critical insights into the interaction between a ligand and its receptor, guiding the design of more potent and selective inhibitors.

The process is fundamental for understanding how benzamide (B126) derivatives could interact with various biological targets. For instance, docking studies on novel 4-(arylaminomethyl)benzamide derivatives have been used to investigate their potential as tyrosine kinase inhibitors, revealing how these molecules fit into the enzyme's active site. nih.gov Similarly, the binding affinity of a benzamide molecule with targets like DNA and the α5β1 integrin protein has been calculated, yielding binding energies (ΔG) of -7.4 kcal/mol and -7.7 kcal/mol, respectively, suggesting strong potential for interaction. dergipark.org.tr

These studies typically involve:

Target Preparation: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data in the Protein Data Bank (PDB). ugm.ac.id

Ligand Preparation: Generating a 3D conformation of the benzamide derivative.

Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the target's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity. The best poses are then analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

By comparing the docking scores and predicted binding modes of a series of benzamide analogs, researchers can establish a structure-activity relationship (SAR), which is crucial for optimizing the lead compound.

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives

| Benzamide Derivative Class | Protein Target | Reported Binding Affinity (Example) | Key Finding | Reference |

|---|---|---|---|---|

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 kcal/mol | Predicted strong anti-tumor effects based on binding affinity. | dergipark.org.tr |

| 4-(Arylaminomethyl)benzamides | EGFR Tyrosine Kinase | 92% inhibition at 10 nM | Identified potent inhibitory activity against cancer-related kinases. | nih.gov |

| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABAA Receptor | -10.0 ± 5 kcal/mol | Revealed tight binding in the active site, suggesting neurotropic activity. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability Assessments

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of the ligand-target complex. tandfonline.comtandfonline.com This technique is crucial for validating docking results and assessing whether the predicted binding pose is maintained over a biologically relevant timescale. tandfonline.com

In the study of benzamide derivatives, MD simulations are performed to:

Assess Complex Stability: The stability of the benzamide derivative within the binding pocket is evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD). A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand does not diffuse away from the binding site and the complex remains intact. tandfonline.com

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. The inherent flexibility of a benzamide derivative can be investigated to understand its preferred conformation when bound to a target. nih.gov

Identify Key Residue Fluctuations: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid in the protein to determine which parts of the protein become more or less flexible upon ligand binding. tandfonline.com This can highlight residues that are critical for the interaction.

Characterize Intermolecular Interactions: The persistence of specific interactions, such as hydrogen bonds between the benzamide ligand and the protein, can be tracked throughout the simulation, confirming their importance for binding stability. tandfonline.com

For example, MD simulations were performed on a benzamide derivative with potential antitumor activity to understand the stability of its complex with a target protein. tandfonline.comtandfonline.com These simulations, run for 100 ns, involved analyzing RMSD, RMSF, and hydrogen bond patterns to confirm the stability of the docked complex. tandfonline.com

Table 2: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for Ligand-Target Assessment | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | Indicates the overall stability of the protein-ligand complex. A low, stable RMSD suggests the ligand remains bound in a consistent pose. | tandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions during the simulation. | Identifies flexible or rigid regions of the protein, highlighting which residues are most affected by ligand binding. | tandfonline.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (unfolding or compacting) upon ligand binding. | tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the stability and importance of specific hydrogen bonds for maintaining the binding interaction. | tandfonline.com |

Virtual Screening Methodologies for the Identification and Prioritization of Novel Benzamide Scaffolds

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. VS can be broadly categorized into two types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS) utilizes the 3D structure of the target protein. gardp.org Large compound databases, such as ZINC15, are computationally docked into the target's binding site, and the resulting poses are scored and ranked. nih.gov This method was successfully used to screen for benzoic acid derivatives as potential inhibitors of Trypanosoma cruzi trans-sialidase, leading to the identification of 487 potential hits from the ZINC15 database. nih.gov In another study, SBVS was used to discover novel benzamide-based antagonists for neuronal nicotinic receptors. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown or unreliable. This approach relies on the knowledge of other molecules that are known to be active. nih.gov It operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Methods include searching for compounds with similar 2D fingerprints or 3D shapes (pharmacophores) to a known active ligand. nih.gov Scaffold-focused virtual screening, for example, uses 2D and 3D similarity searches to identify compounds with novel core structures (scaffolds) but similar activity to a query molecule. nih.gov

Both approaches are powerful tools for identifying novel benzamide scaffolds. After an initial screening campaign identifies a list of "hits," these compounds are prioritized for experimental validation based on docking scores, chemical diversity, and predicted drug-like properties.

Ligand-Based and Structure-Based Drug Design Strategies for Benzamide Optimization and Lead Discovery

Once initial hits or a lead compound like 4-Isobutoxy-3,5-dimethylbenzamide are identified, drug design strategies are employed to optimize their properties, such as potency, selectivity, and pharmacokinetic profile. These strategies also fall into ligand-based and structure-based categories.

Ligand-Based Drug Design (LBDD) is used when a set of active and inactive molecules is available but the target structure is not.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. A 3D-QSAR model was developed for a series of 106 aryl benzamide derivatives to understand how different chemical fields (e.g., steric, electrostatic, hydrophobic) contribute to their inhibitory activity. mdpi.com Such models can then be used to predict the activity of newly designed analogs, guiding chemists on where to make modifications to improve potency. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can be generated from a set of active ligands and used as a template to design new molecules or search databases for compounds that fit the model. nih.gov

Structure-Based Drug Design (SBDD) leverages the 3D structure of the target protein to guide optimization. gardp.org

Lead Optimization: By analyzing the co-crystal structure or a reliable docking model of a benzamide ligand in its target's binding site, researchers can identify opportunities for modification. For example, if a pocket in the binding site is unfilled, a substituent can be added to the ligand to occupy that space and form favorable interactions, thereby increasing binding affinity. This approach was used in the discovery of benzamide-type binders for the cereblon (CRBN) protein, where analysis of cocrystal structures guided the optimization of physicochemical properties and on-target affinity. nih.govacs.org

Improving Selectivity: If a lead compound inhibits multiple related proteins (e.g., different kinase subtypes), SBDD can be used to enhance selectivity. By comparing the binding sites of the target and off-target proteins, differences in amino acid residues can be exploited. The ligand can be modified to interact favorably with a unique residue in the target protein or to clash with a residue in the off-target protein.

These computational strategies provide a rational framework for the iterative process of lead discovery and optimization, enabling the efficient design of advanced benzamide derivatives with improved therapeutic potential.

Preclinical Investigational Applications and Advanced Research Directions

In Vitro Pharmacological Profiling and Selectivity Assessments Across Biological Targets

The in vitro pharmacological profile of a compound is fundamental to understanding its mechanism of action and potential therapeutic utility. For 4-Isobutoxy-3,5-dimethylbenzamide, much of its expected activity can be inferred from studies of highly similar sulfonylurea compounds, such as Tolbutamide. The primary mechanism for this class of compounds is the modulation of ion channels.

In vitro studies using isolated rat pancreatic islets have shown that sulfonylureas like Tolbutamide induce a rapid, dose-dependent release of insulin (B600854) at low glucose concentrations. nih.gov This action is attributed to the inhibition of ATP-sensitive potassium channels (K-ATP) in the pancreatic β-cell membrane. drugbank.com The process involves the drug binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, which reduces potassium efflux, leading to membrane depolarization. nih.govdrugbank.com This depolarization opens voltage-dependent calcium channels, and the subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules. nih.gov

However, the selectivity of these compounds is not absolute. Emerging research has identified off-target activities that represent new areas of investigation. For instance, several sulfonylurea drugs, including Tolbutamide, have been found to inhibit the enzyme acetylcholinesterase (AChE). nih.gov AChE is a key target in the treatment of Alzheimer's disease. The inhibitory potency of Tolbutamide against AChE was moderate, but this finding highlights a potential for polypharmacology that warrants further investigation for compounds like this compound. nih.gov The interaction is spontaneous, as indicated by negative Gibbs free energy change values, suggesting a direct binding event. nih.gov

In Vitro Acetylcholinesterase (AChE) Inhibition by Sulfonylureas

| Compound | Class | AChE IC₅₀ (μM) | Binding Free Energy (ΔG°) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Tolbutamide | First-Generation Sulfonylurea | 28.90 ± 1.60 | -24.41 | nih.gov |

| Chlorpropamide | First-Generation Sulfonylurea | 5.72 ± 0.24 | -27.53 | nih.gov |

| Glyburide | Second-Generation Sulfonylurea | 0.74 ± 0.02 | -32.96 | nih.gov |

| Donepezil (Control) | FDA-Approved AChE Inhibitor | 0.074 ± 0.005 | N/A | nih.gov |

This table summarizes the in vitro inhibitory activity of first and second-generation sulfonylureas against acetylcholinesterase, providing context for the potential off-target profile of structurally related benzamides.

Exploratory In Vivo Preclinical Studies in Disease Models (e.g., inflammatory pain, antimalarial efficacy)

The translation of in vitro findings into in vivo efficacy is a critical step in preclinical research. This involves testing the compound in relevant animal models of disease. While specific in vivo data for this compound in inflammatory pain or malaria are not available in the public literature, the utility of these models for testing other benzamide (B126) derivatives is well-documented.

Inflammatory Pain Models: Chronic inflammatory pain is a major therapeutic challenge, and various preclinical models are used to screen for novel analgesics. nih.govnih.gov These models help elucidate the mechanisms of pain and inflammation and assess the efficacy of drug candidates. nih.govijpras.commdbneuro.com For instance, the carrageenan-induced paw edema model in rats is a standard for studying acute inflammation. aragen.com Injection of λ-carrageenan into the paw causes a rapid and quantifiable inflammatory response, characterized by swelling (edema), redness, and hypersensitivity to mechanical stimuli (allodynia) and heat (hyperalgesia). nih.govaragen.com This model allows for the assessment of a compound's ability to reduce these inflammatory signs.

Common Preclinical Models for Inflammatory Pain

| Model | Inducing Agent | Key Features | Commonly Measured Endpoints | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | λ-Carrageenan | Acute, transient inflammation; biphasic response. | Paw volume (edema), mechanical withdrawal threshold (allodynia). | aragen.com |

| Complete Freund's Adjuvant (CFA) | Freund's Adjuvant | Chronic, persistent inflammation and pain; mimics arthritic pain. | Joint swelling, thermal/mechanical hyperalgesia, cytokine levels. | mdbneuro.com |

| Croton Oil-Induced Ear Edema | Croton Oil | Topical acute inflammation. | Ear thickness/weight. | ijpras.com |

This table outlines widely used in vivo models for evaluating the anti-inflammatory and analgesic potential of investigational compounds.

Antimalarial Efficacy: The benzamide scaffold has shown significant promise in the search for new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. nih.govnih.govacs.org Phenotypic screening of compound libraries has identified novel benzamide series with potent antiplasmodial activity. researchgate.net For example, optimization of a pan-kinase inhibitor hit led to a novel benzamide scaffold that retained potent antimalarial effects but was devoid of human kinase activity, demonstrating crucial selectivity. nih.gov Further studies on other benzamide series, such as N-benzoyl-2-hydroxybenzamides and quinazolinone-2-carboxamides, have identified compounds with low nanomolar efficacy against resistant P. falciparum strains and successful activity in humanized mouse models. nih.govacs.org These studies establish a clear precedent for evaluating compounds like this compound and its analogues for antimalarial activity.

Radioligand Development for Imaging Biological Targets, including Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. The development of specific PET radioligands is crucial for this technology. koreascience.kr The benzamide structure has proven to be a highly effective pharmacophore for developing PET tracers, most notably for imaging malignant melanoma by targeting melanin (B1238610). koreascience.krgnu.ac.krnih.gov

Although this compound has not been developed as a PET ligand, numerous other benzamide derivatives have been successfully radiolabeled and evaluated. These ligands are typically labeled with short-lived positron-emitting isotopes such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). nih.govnih.gov For radiometals like ⁶⁸Ga, the benzamide derivative is first conjugated to a bifunctional chelator, such as DOTA, which securely sequesters the metal ion. gnu.ac.krnih.gov

These radiolabeled benzamides have shown high and specific uptake in melanoma cells both in vitro and in vivo in tumor-bearing mice, allowing for clear visualization of tumors. gnu.ac.krnih.gov The development of these agents provides a clear roadmap for how this compound or its analogues could be adapted for PET imaging, should a relevant biological target with sufficient density and affinity be identified.

Examples of Radiolabeled Benzamide Derivatives for PET Imaging

| Radiotracer Type | Isotope | Target | Key Finding | Reference |

|---|---|---|---|---|

| Fluorinated Benzamide | ¹⁸F | Melanoma (Melanin) | High tumor-to-background ratios. | nih.gov |

| Chlorinated Benzamide | ⁶⁸Ga | Melanoma (Melanin) | Successful imaging of xenografts with high radiochemical purity. | gnu.ac.kr |

| Benzimidazole (B57391) Derivative | ¹⁸F | Tumor Imaging | High tumor-to-brain uptake ratio compared to standard tracers. | nih.gov |

This table highlights the successful application of the benzamide scaffold in developing PET tracers for oncology, demonstrating the versatility of this chemical class in molecular imaging.

Emerging Therapeutic Research Areas for this compound and its Analogues

The discovery of off-target activities and the broad utility of the benzamide scaffold have opened several new avenues for therapeutic research beyond its classical applications.

Neurodegenerative Diseases: The finding that sulfonylureas like Tolbutamide can inhibit acetylcholinesterase (AChE) suggests a potential, albeit currently unexplored, application for certain benzamide analogues in conditions like Alzheimer's disease. nih.gov Given that insulin signaling and glucose metabolism are also implicated in Alzheimer's pathology (sometimes referred to as "type 3 diabetes"), compounds that modulate both metabolic and cholinergic systems could offer novel therapeutic strategies. nih.gov

Antiparasitic Agents: The consistent identification of benzamide-based scaffolds in screens for antimalarial drugs confirms this as a major emerging area. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the benzamide core can produce compounds with high potency against both drug-sensitive and drug-resistant malaria parasites. malariaworld.orgresearchgate.net The research extends to other protozoan parasites as well, with some benzamide series showing activity against Trypanosoma and Leishmania species. nih.gov

Oncology and Diagnostics: The high affinity of certain benzamides for melanin makes them prime candidates not only for imaging melanoma but also for potential therapeutic applications. koreascience.kr By replacing the imaging isotope with a therapeutic radionuclide, these molecules could be adapted into radiopharmaceuticals for targeted cancer therapy.

Future Perspectives in Benzamide-Based Chemical Biology Research and Probe Development

The future of research on benzamides and other small molecules lies in the continued development and rigorous characterization of high-quality chemical probes. nih.govnih.gov A chemical probe is a tool used to study a specific biological target, and its value is defined by its potency, selectivity, and demonstrated activity in cellular contexts. nih.govacs.org

For the benzamide class, future research should focus on several key areas:

Probe Diversity: Expanding beyond simple inhibitors to develop new modalities, such as covalent probes or targeted protein degraders (e.g., PROTACs), which can offer different and potentially more durable ways to modulate target function. nih.govacs.org

Rigorous Characterization: Ensuring that any new benzamide-based probe is thoroughly profiled for selectivity across the proteome. The development of matched inactive control compounds—structurally similar molecules that lack activity against the primary target—is crucial for confidently attributing biological effects to the inhibition of that target. nih.gov

Activity-Based Probes: Designing activity-based probes (ABPs) that covalently bind to the active site of an enzyme. frontiersin.org These tools are invaluable for identifying new targets, studying enzyme function in complex biological systems, and screening for new inhibitors.

Systems-Level Analysis: Moving beyond single-target analysis to understand how benzamide probes affect entire cellular networks. Advances in proteomics and metabolomics now allow for the proteome-wide evaluation of a probe's effects, providing a more complete picture of its biological consequences. nih.gov

By embracing these principles, the scientific community can unlock the full potential of the benzamide scaffold, leading to the development of more selective and effective tools for basic research and, ultimately, new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.